2,4-Difluoro-6-iodophenol

Descripción general

Descripción

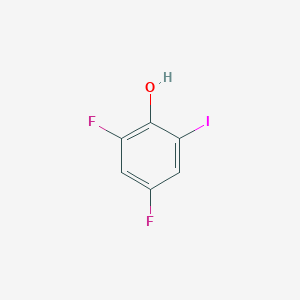

2,4-Difluoro-6-iodophenol is an organic compound with the molecular formula C6H3F2IO It is a halogenated phenol, characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Difluoro-6-iodophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,4-difluorophenol, iodination can be achieved using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions . The reaction typically requires a solvent like dichloromethane or ether, and the product is purified through extraction and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-6-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide yields 2,4-difluoro-6-methoxyphenol, while oxidation with potassium permanganate produces 2,4-difluoro-6-iodobenzoquinone.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Perfluoropyridine (PFPy) readily undergoes nucleophilic substitution reactions, particularly with oxygen-based nucleophiles at the 4-position when using potassium carbonate . Additions at the 2 and 6 positions are more favorable with 4-iodo-phenol when using cesium carbonate in DMF .

Applications in Polymer Chemistry

PFPy, which can be modified with 2,4-Difluoro-6-iodophenol, is employed in the synthesis of various polymers and materials due to its reactivity towards nucleophilic substitution and its bifunctionality .

- Fluoropolymers: PFPy is used in the preparation of fluoropolymers, which are suitable for aerospace applications due to their thermal stability and elastomeric properties . For example, reacting PFPy with the sodium salt of 2,2,3,3,4,4,4-heptafluoro-1-butanol yields a polymeric precursor . This precursor can be further reacted with the sodium salt of 2,2,3,3,4,4-hexafluoro-1-5-pentandiol to obtain a PFPy-based polymer .

- Thermoset Resins: PFPy derivatives are utilized to synthesize thermoset resins with polyarylene networks . To synthesize a monomer for these resins, oxygen-based nucleophiles undergo a selective SNAr reaction with PFPy at the 4-position using potassium carbonate. The additions at the 2 and 6-positions onto PFPy are then favorable with 4-iodo-phenol when using cesium carbonate in DMF .

- Polytriazole Polymers: PFPy derivatives can be reacted with mono- or bis-(azidomethyl) benzene to generate a variety of polytriazole polymers .

- Step-Growth Polymers: PFPy can undergo SNAr reactions with compounds like phenylmagnesium bromide . The resulting product can then react with bisphenol A (BPA) to obtain step-growth polymers .

Applications in Environmental Science

PFPy-based polymers have demonstrated effectiveness in removing contaminants from water . For instance, a fully fluorinated polymer (16) was found to remove contaminants such as Pb (II), Ni (II), Cu (II), bisphenol A, trichlorophenol, and 6-bromo-2-napthol with over 91% efficiency . The polymer also showed good recyclability, maintaining its adsorption capacity after five cycles .

Applications in Biomedical Research

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-6-iodophenol depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the iodine atom influence the reactivity of the benzene ring. This can affect the compound’s behavior in nucleophilic substitution and coupling reactions. In biological systems, the compound’s halogenated structure may interact with specific enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

2,4-Difluoro-6-iodophenol can be compared with other halogenated phenols, such as:

2,4-Dichloro-6-iodophenol: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

2,4-Difluoro-6-bromophenol: Bromine instead of iodine, affecting the compound’s reactivity in substitution reactions.

2,4-Difluoro-6-chlorophenol: Chlorine instead of iodine, with distinct chemical properties and uses.

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts specific electronic and steric effects, making it valuable for targeted applications in synthesis and research.

Actividad Biológica

2,4-Difluoro-6-iodophenol (DFIP) is a halogenated phenolic compound with significant biological activity. Its unique structure, characterized by two fluorine atoms and one iodine atom on the phenolic ring, suggests potential interactions with biological systems that can lead to various pharmacological effects. This article reviews the biological activity of DFIP, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃F₂IO

- Molecular Weight : 255.99 g/mol

- CAS Number : 551002-42-7

- Synthesis : DFIP can be synthesized from 2,4-difluorophenol through reactions involving iodine and sodium bicarbonate under controlled conditions .

Biological Activity Overview

DFIP has been studied for its potential effects on various biological systems. The following sections summarize its notable activities:

Inhibition of Enzymatic Activity

Research indicates that DFIP may act as an inhibitor of specific enzymes. For instance, it has been evaluated in high-throughput screening for its ability to modulate the activity of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism and signaling pathways .

Toxicological Studies

Toxicological assessments have shown that DFIP exhibits varying degrees of toxicity across different species. In studies involving aquatic organisms such as lampreys and fishes, DFIP was found to affect respiratory functions due to mucus accumulation on gill epithelia, indicating potential environmental impacts . The compound's toxicity profile suggests that it may uncouple oxidative phosphorylation in certain organisms, leading to metabolic disruptions.

Case Studies

Several studies have explored the biological implications of DFIP:

- Aquatic Toxicity Testing :

-

Pharmacological Screening :

- In a pharmacological context, DFIP has been included in screening assays aimed at identifying novel inhibitors of protein disulfide isomerase (PDI), a target implicated in cancer biology. Compounds similar to DFIP showed promising inhibitory activity against PDI, suggesting potential therapeutic applications .

- Mechanistic Studies :

Data Tables

Propiedades

IUPAC Name |

2,4-difluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJGBIQTKFVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623528 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551002-42-7 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.